Ethyl 3-[4-(3-ethoxy-2-methyl-3-oxopropanoyl)phenyl]-2-methyl-3-oxopropanoate
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Overview
Description
Ethyl 3-[4-(3-ethoxy-2-methyl-3-oxopropanoyl)phenyl]-2-methyl-3-oxopropanoate is a complex organic compound with the molecular formula C18H22O6 and a molecular weight of 334.37 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[4-(3-ethoxy-2-methyl-3-oxopropanoyl)phenyl]-2-methyl-3-oxopropanoate typically involves multi-step organic reactions. One common approach is the esterification of the corresponding carboxylic acid with ethanol under acidic conditions. The reaction conditions often require a strong acid catalyst, such as sulfuric acid, and controlled temperature to ensure the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes with continuous monitoring of reaction parameters to optimize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[4-(3-ethoxy-2-methyl-3-oxopropanoyl)phenyl]-2-methyl-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the aromatic ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically require electrophilic aromatic substitution conditions, such as the use of halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
Ethyl 3-[4-(3-ethoxy-2-methyl-3-oxopropanoyl)phenyl]-2-methyl-3-oxopropanoate has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which Ethyl 3-[4-(3-ethoxy-2-methyl-3-oxopropanoyl)phenyl]-2-methyl-3-oxopropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-(3-ethoxy-3-oxopropyl)benzoate:
Ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate: Another related compound with distinct chemical properties and applications.
Uniqueness: Ethyl 3-[4-(3-ethoxy-2-methyl-3-oxopropanoyl)phenyl]-2-methyl-3-oxopropanoate stands out due to its specific structural features and potential applications in various scientific fields. Its unique combination of functional groups and molecular architecture makes it a valuable compound for research and industrial use.
Properties
IUPAC Name |
ethyl 3-[4-(3-ethoxy-2-methyl-3-oxopropanoyl)phenyl]-2-methyl-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-5-23-17(21)11(3)15(19)13-7-9-14(10-8-13)16(20)12(4)18(22)24-6-2/h7-12H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMJXBOQZZRAEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C1=CC=C(C=C1)C(=O)C(C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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